8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with significant implications in medicinal chemistry. It is characterized by its complex structure and potential biological activity, particularly as a modulator of various receptors. The compound is classified under the imidazo[1,2-a]pyridine derivatives, which are known for their diverse pharmacological properties.
This compound has been identified in various chemical databases and literature, including safety data sheets and chemical property listings. It is commercially available from suppliers such as Apollo Scientific and VWR, with a CAS number of 2514942-06-2, indicating its unique identification in chemical registries .
According to the Regulation (EC) No 1272/2008 (CLP), 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is classified as a substance with specific target organ toxicity (Category 3) and skin corrosion/irritation (Category 2) . These classifications highlight the need for caution when handling the compound.
The synthesis of 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multiple steps that include bromination, difluoromethylation, and carboxylation reactions.
The precise conditions for each reaction, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
The molecular formula for 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is . The compound features a fused ring system typical of imidazo[1,2-a]pyridines, contributing to its biological activity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to avoid unwanted side reactions, particularly due to the reactive difluoromethyl group.
The mechanism of action for 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid primarily involves its interaction with specific receptors in biological systems. Research indicates that imidazo[1,2-a]pyridine derivatives can modulate serotonin receptors (5-HT_2A), which are implicated in various neurological disorders .
Studies suggest that these compounds may influence neurotransmitter pathways, potentially offering therapeutic benefits in treating conditions such as anxiety and depression.
8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is primarily used in pharmaceutical research due to its potential as a therapeutic agent. Its ability to modulate serotonin receptors makes it a candidate for further studies aimed at developing treatments for mood disorders and other psychiatric conditions .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3